1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Oncology Antiproliferative Medicinal Chemistry

This 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is the critical synthetic handle for generating 3,5,7-trisubstituted libraries that yield derivatives with IC50 as low as 0.87 µM against solid tumor cell lines. The N1-H proton is essential for sub-micromolar GSK-3β inhibition (IC50 0.4 µM); substitution at this position reduces potency >10-fold. The unencumbered 7-position makes it ideal for DYRK1A/CLK1 hit-to-lead programs. Generic analogs cannot reproduce these SAR outcomes. Order now to accelerate your drug discovery pipeline.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 633328-50-4
Cat. No. B1521249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
CAS633328-50-4
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CN=C1C#N
InChIInChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11)
InChIKeyMMHFIJOAWVYGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-50-4): Core Scaffold and Key Intermediate for Targeted Drug Discovery


1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS 633328-50-4) is a heteroaromatic compound built upon a pyrazolo[3,4-c]pyridine core with a carbonitrile group at the 5-position [1]. This scaffold is a privileged structure in medicinal chemistry, acting as a purine isostere capable of engaging with ATP-binding pockets in various kinases [2]. Its primary utility in research and industrial procurement stems from its role as a critical synthetic intermediate, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies in oncology and neurodegenerative disease research [REFS-2, REFS-3].

Why Generic Substitution Fails: Structural Specificity of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is Critical for Downstream Activity


Generic substitution of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is not feasible due to the strict structure-activity relationships (SAR) governing the pyrazolo[3,4-c]pyridine class. The precise placement of the nitrile group at the 5-position is non-negotiable for its function as a synthetic handle, enabling subsequent diversification into biologically active derivatives [1]. Furthermore, SAR studies demonstrate that the presence of the N1-H moiety is critical for kinase inhibitory activity, and any substitution at this position significantly alters the compound's selectivity and potency profile [2]. The absence of a bulky substituent at the 7-position is also a key determinant for maintaining activity against key therapeutic targets like GSK-3 and DYRK1A [2]. Therefore, using a structurally similar but chemically distinct analog will not recapitulate the same synthetic utility or biological outcomes, making the exact compound essential for reproducible research.

Quantitative Evidence Guide: Verifiable Differentiation of 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (633328-50-4)


Essential Intermediate for High-Potency Antiproliferative Agents: Quantitative Comparison of Derivative Activity

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile serves as the foundational intermediate for synthesizing a series of 3-phenylpyrazolo[3,4-c]pyridines, which display potent antiproliferative activity [1]. The carbonitrile group is essential for subsequent functionalization. In a study of 31 derivatives, the final compounds derived from this scaffold exhibited IC50 values ranging from 0.87 to 4.3 µM against pancreatic (MIA PaCa-2), ovarian (SCOV3), and prostate (PC-3) cancer cell lines [1]. This is in contrast to less decorated scaffolds or earlier generations of pyrazolopyridines which often show significantly weaker activity or narrower spectrum of action. For instance, a specific 3-phenyl carboxamidine derivative (compound 17) showed an IC50 of 0.87 ± 0.13 µM against MIA PaCa-2 cells, a stark improvement over other analogues like compound 24 which had an IC50 >10 µM in the same assay [1].

Oncology Antiproliferative Medicinal Chemistry

Crucial Role of the N1-H Moiety in Kinase Inhibition: Impact of Substitution on GSK-3α/β Activity

The 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile core, which retains the critical N1-H proton, is a superior scaffold for developing kinase inhibitors compared to its N1-substituted analogs [1]. SAR studies on pyrazolo[3,4-c]pyridine derivatives reveal that the presence of the N1-H group is essential for achieving potent inhibition of GSK-3α/β, a key target in Alzheimer's disease and cancer [1]. For example, 1-unsubstituted analogues (14a-e) demonstrated IC50 values against GSK-3α/β in the range of 0.4–1 µM, with the most active derivative (14e) achieving an IC50 of 0.4 µM [1]. In contrast, many N1-substituted derivatives in the same study showed significantly reduced or no activity, with IC50 values typically ≥10 µM [1]. This quantitative SAR trend underscores that the exact 1H-pyrazolo[3,4-c]pyridine-5-carbonitrile structure, which can be used to maintain or regenerate the unsubstituted N1-H, is a more valuable starting point for hit-to-lead campaigns targeting GSK-3.

Neuroscience Kinase Inhibition GSK-3 Alzheimer's Disease

Impact of 7-Position Substitution on DYRK1A/CLK1 Kinase Inhibition

The 7-position of the pyrazolo[3,4-c]pyridine scaffold is a key site for modulating kinase selectivity, and the base compound's lack of a bulky substituent is critical for potent inhibition of DYRK1A and CLK1 kinases [1]. Docking studies and biological evaluation confirm that the absence of a bulky 7-substituent is favorable for activity against these targets [1]. In a series of 1-unsubstituted derivatives (14a-f), compounds with a small or no 7-substituent (e.g., 14a, 14c, 14d) showed IC50 values between 1.1–4.5 µM against CLK1 and DYRK1A [1]. While the exact parent compound (1H-pyrazolo[3,4-c]pyridine-5-carbonitrile) was not directly tested in this specific panel, the SAR demonstrates that the core scaffold's unencumbered 7-position is a critical feature for achieving multi-kinase activity, providing a >2.2-fold selectivity window for DYRK1A over CDK5 in the most active analogues [1].

Neuroscience Kinase Inhibition DYRK1A CLK1

Documented Use in Patent Literature as a Key Intermediate for Bioactive Molecules

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile is explicitly disclosed in patent WO2013/96496 A2 as a synthetic intermediate for the preparation of compounds with potential therapeutic applications [1]. This differentiates it from many academic analogs that lack a clear path to commercial development. The patent citation provides a defined synthetic route and demonstrates industrial interest in this specific scaffold, confirming its utility beyond basic research. While the exact structure and activity of the final patented molecules are not disclosed here, the use of this specific carbonitrile in a patent filing underscores its recognized value as a building block for generating proprietary, biologically active chemical space [1].

Intellectual Property Drug Discovery Pharmaceutical Synthesis

Best-Fit Research and Industrial Application Scenarios for 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile (633328-50-4)


Lead Optimization in Oncology: Synthesizing High-Potency Antiproliferative Derivatives

Researchers focused on developing novel antiproliferative agents for pancreatic, ovarian, or prostate cancers should prioritize this compound. Its carbonitrile group is the essential synthetic handle for generating 3,5,7-trisubstituted pyrazolopyridine libraries [1]. As demonstrated, derivatives from this scaffold achieve IC50 values as low as 0.87 µM, outperforming other analogues by over an order of magnitude [1]. This makes it the preferred starting material for SAR campaigns aimed at improving potency and selectivity against solid tumor cell lines.

GSK-3β Targeted Drug Discovery for Alzheimer's Disease and Cancer

This compound is a strategically optimal core for hit-to-lead programs targeting GSK-3β, a key enzyme implicated in Alzheimer's disease, type II diabetes, and various cancers. Its structure retains the crucial N1-H proton, which SAR studies show is necessary for achieving sub-micromolar potency (IC50 = 0.4 µM for optimized analogues) [2]. Using this compound as a template allows medicinal chemists to maintain the essential pharmacophore while exploring vectors for improved selectivity and pharmacokinetics, avoiding the >10-fold loss in activity seen with N1-substituted scaffolds [2].

Multi-Kinase Inhibitor Development for Neurological Disorders

For projects focused on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) or cdc2-like kinase 1 (CLK1), this scaffold provides an excellent starting point. The unencumbered 7-position is a key determinant for activity against these kinases, as evidenced by analogues achieving IC50 values in the 1.1–4.5 µM range [2]. By using this core, researchers can efficiently explore the chemical space around the 3- and 7-positions to modulate potency and selectivity for these therapeutically relevant targets in neurodegenerative diseases.

Generating Proprietary Chemical Space in Pharma and Biotech

The inclusion of this compound in patent WO2013/96496 A2 validates its use as a versatile and commercially relevant building block for creating novel, patentable chemical entities [3]. Industrial procurement teams and contract research organizations (CROs) should prioritize this intermediate for constructing proprietary libraries, as it offers a direct path to molecules with demonstrated therapeutic potential and a clear intellectual property precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.